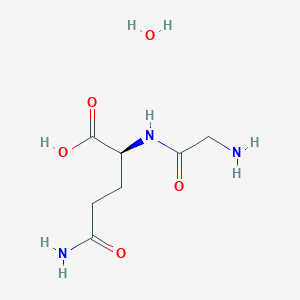
Glycyl-L-glutamine monohydrate
Overview
Description
Glycyl-L-glutamine monohydrate, also known as Gly-Gln monohydrate, is a dipeptide that is used as a substitute for glutamine in cell culture . It is a peptide linkage of glycine and glutamic acid . It has high antioxidant and anti-aging properties . In addition, it also has the functions of enhancing immunity, anti-fatigue, and promoting cell growth .
Synthesis Analysis
Glycyl-L-glutamine monohydrate is usually prepared by chemical synthesis . The specific preparation step is that glycyl chloride and L-glutamine are reacted in an appropriate solvent, and the target product is obtained by crystallization and drying .Molecular Structure Analysis
The empirical formula of Glycyl-L-glutamine monohydrate is C7H13N3O4·H2O . Its molecular weight is 221.21 .Chemical Reactions Analysis
Glycyl-L-glutamine monohydrate has been used for the preparation of glutamine solution in HTF (human tubal fluid) medium to assess the accumulation of ammonium in commercially available culture media and protein supplements for in vitro development of human pre-implantation embryos, when stored at 2–8°C and incubated at 37°C .Physical And Chemical Properties Analysis
Glycyl-L-glutamine monohydrate is a white crystalline powder that is soluble in water . Its density is predicted to be 1.26±0.1 g/cm3 . The melting point is 194 °C . The boiling point is predicted to be 996.4±65.0 °C . The flash point is 392.4°C .Scientific Research Applications
Synthesis of Novel Peptide Complexes
Glycyl-L-glutamine monohydrate has been used in the synthesis of novel peptide complexes. For instance, it was used in a solid-solid reaction with bismuth trichloride powders to synthesize a complex with the formula (BiCl3)2 [NH2CH2CONHCH (COOH)CH2CH2COOH·H2O]3 . This complex is a dimer and unidentate coordination .
Substitute for Glutamine in Cell Culture
Glycyl-L-glutamine monohydrate is a dipeptide that is used as a substitute for glutamine in cell culture . Higher cell yields are obtained when this dipeptide is used instead of glutamine . It affects substrate utilization and metabolism .
Enhancing Cell Growth
The concentrations of Glycyl-L-glutamine monohydrate remain high in cell cultures due to lower peptidase affinity . This results in higher cell growth .
Preparation of Glutamine Solution in HTF Medium
Glycyl-L-glutamine monohydrate has been used for the preparation of glutamine solution in Human Tubal Fluid (HTF) medium . This is used to assess the accumulation of ammonium in commercially available culture media and protein supplements for in vitro development of human pre-implantation embryos .
Mechanism of Action
Target of Action
Glycyl-L-glutamine monohydrate, also known as Gly-Gln, is a dipeptide that is used as a substitute for glutamine in cell culture . The primary targets of Gly-Gln are the cells in culture where it affects substrate utilization and metabolism . It is also suggested that Gly-Gln could be metabolized by certain bacteria in vitro .
Mode of Action
It is known that gly-gln affects substrate utilization and metabolism . This suggests that Gly-Gln interacts with its targets, the cells in culture, by being utilized as a substrate and affecting the metabolic processes within the cells .
Biochemical Pathways
It is suggested that gly-gln could affect the glutamine metabolic pathway . Glutamine plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that gly-gln is used as a substitute for glutamine in cell culture, suggesting that it is absorbed and utilized by the cells
Result of Action
The result of Gly-Gln’s action is an increase in cell yields when used as a substitute for glutamine in cell culture . This suggests that Gly-Gln has a positive effect on cell growth and metabolism .
Action Environment
The action of Gly-Gln can be influenced by environmental factors. For example, the gut microbiota plays a crucial role in diet nutrient metabolism and maintaining host health . The synthetic dipeptides Gly-Gln used as diet supplementation to improve the weaning transition of newborns could be metabolized by certain bacteria in vitro . This suggests that the action, efficacy, and stability of Gly-Gln could be influenced by the presence and activity of certain bacteria in the environment .
Future Directions
Glycyl-L-glutamine monohydrate has a wide range of applications in the field of medicine . It is often used as a functional ingredient in health products and cosmetics, which can improve skin texture, reduce wrinkles, and promote skin regeneration . In addition, it has also been studied for the treatment of certain neurological diseases, such as Parkinson’s disease .
properties
IUPAC Name |
(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFWVRQACSYLOH-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647443 | |
| Record name | Glycyl-L-glutamine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-glutamine monohydrate | |
CAS RN |
172669-64-6 | |
| Record name | Glycyl-glutamine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-glutamine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYL-GLUTAMINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



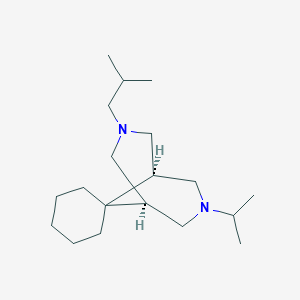
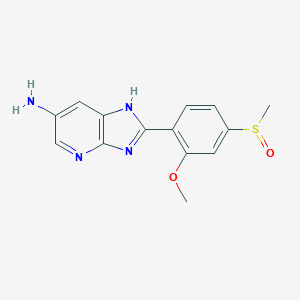
![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)
![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)

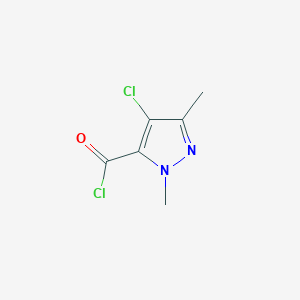
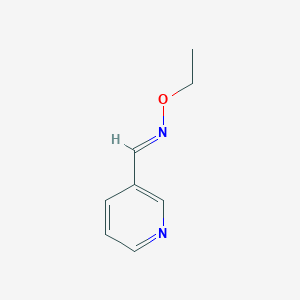
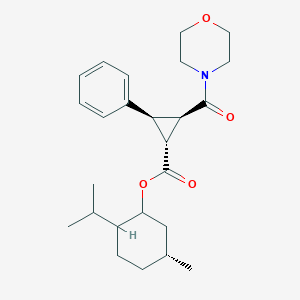

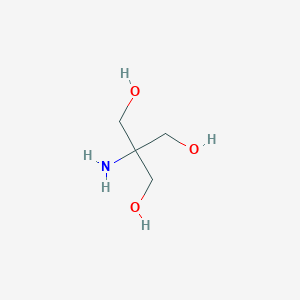
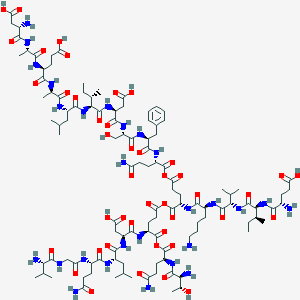
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)